molecular formula C17H19NO3 B15072903 (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid

(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid

Cat. No.: B15072903
M. Wt: 285.34 g/mol
InChI Key: MPTRBGRTRXJAOD-HNNXBMFYSA-N
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Description

(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid is a non-natural amino acid derivative of significant interest in medicinal chemistry and drug discovery research. This chiral phenylalanine analog features a benzyloxy group at the para-position and a methyl substituent at the meta-position of the aromatic ring, creating a structurally unique building block for peptide engineering and pharmaceutical development. The stereospecific (S)-configuration at the alpha-carbon ensures compatibility with biological systems, making this compound particularly valuable for constructing peptidomimetic macrocycles and constrained peptides with enhanced metabolic stability and binding characteristics . In research applications, this specialized amino acid serves as a key intermediate in the synthesis of complex molecules with potential therapeutic properties. The benzyloxy-protected hydroxyl group and methyl substitution pattern on the phenyl ring contribute to distinctive hydrophobic and steric properties that influence peptide conformation and molecular interactions. Researchers utilize this compound to develop novel protease inhibitors, receptor ligands, and protein-protein interaction disruptors by incorporating it into peptide sequences where traditional amino acids lack the necessary specificity or stability . The compound's structural features make it particularly valuable for creating kinase inhibitors and epigenetic modulators, with the benzyloxy group serving as a versatile handle for further chemical modifications. This amino acid derivative is offered exclusively for research purposes in pharmaceutical discovery and chemical biology. All products are strictly For Research Use Only and are not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate handling protocols for laboratory chemicals.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(2S)-2-amino-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C17H19NO3/c1-12-9-14(10-15(18)17(19)20)7-8-16(12)21-11-13-5-3-2-4-6-13/h2-9,15H,10-11,18H2,1H3,(H,19,20)/t15-/m0/s1

InChI Key

MPTRBGRTRXJAOD-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OCC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Selection of Chiral Templates

The (S)-configuration is preserved by starting from L-tyrosine derivatives. For instance, N-Boc-L-tyrosine methyl ester serves as a foundational building block. The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the methyl ester safeguards the carboxylic acid during subsequent reactions.

Phenolic Hydroxyl Protection

The 4-hydroxy group of tyrosine is benzylated to prevent undesired side reactions. Using benzyl bromide (BnBr) and sodium hydride (NaH) in tetrahydrofuran (THF) , the reaction proceeds at 0–25°C to yield N-Boc-4-benzyloxy-L-tyrosine methyl ester .

$$
\text{N-Boc-L-tyrosine methyl ester} + \text{BnBr} \xrightarrow{\text{NaH, THF}} \text{N-Boc-4-benzyloxy-L-tyrosine methyl ester}
$$

Regioselective Introduction of the 3-Methyl Group

Directed Ortho Metalation (DoM)

To install the methyl group at the 3-position, lithium diisopropylamide (LDA) induces deprotonation ortho to the benzyloxy directing group. Quenching with methyl iodide (MeI) furnishes the 3-methyl-4-benzyloxy intermediate.

$$
\text{N-Boc-4-benzyloxy-L-tyrosine methyl ester} \xrightarrow{\text{LDA, MeI}} \text{N-Boc-3-methyl-4-benzyloxy-L-tyrosine methyl ester}
$$

Optimization of Methylation

Reaction temperatures between −78°C and 0°C minimize polysubstitution. Yields exceeding 75% are achievable with stoichiometric LDA (2.1 equiv) and MeI (1.5 equiv).

Deprotection and Functional Group Interconversion

Boc Group Removal

Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group, yielding the free amine.

$$
\text{N-Boc-3-methyl-4-benzyloxy-L-tyrosine methyl ester} \xrightarrow{\text{TFA, DCM}} \text{3-methyl-4-benzyloxy-L-tyrosine methyl ester}
$$

Ester Hydrolysis

The methyl ester is saponified using lithium hydroxide (LiOH) in a THF/water mixture (3:1) at 25°C, affording the carboxylic acid.

$$
\text{3-methyl-4-benzyloxy-L-tyrosine methyl ester} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{(S)-2-amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid}
$$

Purification and Isolation

Solvent Extraction

The crude product is partitioned between ethyl acetate (EtOAc) and 1M HCl . The organic layer is washed with brine and dried over anhydrous Na₂SO₄ .

Crystallization

Anti-solvent precipitation with n-hexane yields crystalline product. Recrystallization from ethanol/water (4:1) enhances purity (>98% by HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 5H, Bn-H), 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 5.08 (s, 2H, OCH₂), 4.20 (t, J = 7.0 Hz, 1H, α-CH), 3.65 (s, 3H, COOCH₃), 2.98 (dd, J = 14.0, 7.0 Hz, 1H, β-CH₂), 2.85 (dd, J = 14.0, 7.0 Hz, 1H, β-CH₂), 2.30 (s, 3H, Ar-CH₃).
  • ESI-MS : m/z 356.2 [M+H]⁺.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 80:20) confirms >99% enantiomeric excess (ee).

Alternative Synthetic Routes

Strecker Synthesis from Substituted Benzaldehydes

4-Benzyloxy-3-methylbenzaldehyde undergoes Strecker reaction with NH₄Cl , KCN , and HCl , followed by hydrolysis to the racemic amino acid. Resolution via chiral chromatography isolates the (S)-enantiomer.

Asymmetric Hydrogenation

α-Keto ester precursors with the 4-benzyloxy-3-methylphenyl group are hydrogenated using Ru-BINAP catalysts , achieving 90–95% ee. Subsequent ester hydrolysis completes the synthesis.

Industrial-Scale Considerations

Cost-Effective Protecting Groups

Replacing Boc with Cbz (benzyloxycarbonyl) reduces reagent costs without compromising yield.

Solvent Recycling

THF and EtOAc are recovered via distillation, lowering environmental impact and production costs.

Challenges and Limitations

Regioselectivity in Methylation

Competing para-methylation (<5%) necessitates careful stoichiometric control during DoM.

Epimerization Risks

Prolonged exposure to acidic or basic conditions during deprotection may racemize the α-carbon, requiring strict temperature control.

Scientific Research Applications

(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential interactions with enzymes and receptors, which can provide insights into its biological activity.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether and methyl groups on the aromatic ring can influence its binding affinity and specificity. The amino acid moiety allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The target compound is compared below with key analogs based on substituent variations, stereochemistry, and biological relevance.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid 4-benzyloxy, 3-methyl C17H19NO3 285.34 Lipophilic; potential use in medicinal chemistry as a sterically hindered building block.
O-Benzyl-L-Tyrosine 4-benzyloxy (no methyl) C16H17NO3 271.31 Used in peptide synthesis as a protected tyrosine derivative; lacks steric hindrance from methyl.
(R)-2-Amino-3-(4-(benzyloxy)phenyl)propanoic acid 4-benzyloxy (R-configuration) C16H17NO3 271.31 Enantiomer of O-Benzyl-L-Tyrosine; chiral differences may affect receptor binding.
(S)-2-Amino-3-(4-(methylsulfonyl)phenyl)propanoic acid 4-methylsulfonyl C10H13NO4S 243.28 Electron-withdrawing sulfonyl group enhances solubility; used in receptor studies.
Thiazole-containing analogs (e.g., 5a-e, 9a-d) Arylthiazole groups Varies Varies Exhibit antimycobacterial activity against M. tuberculosis; demonstrates substituent-driven bioactivity.
2-Amino-3-(4-bromophenyl)propanoic acid 4-bromo C9H10BrNO2 244.09 Bromine’s electronegativity and size alter electronic properties; used in halogen bonding studies.
(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid Boron-containing dioxaborolane C15H22BNO4 291.15 Suzuki-Miyaura coupling handle for bioconjugation.

Key Observations

Electron-withdrawing groups (e.g., sulfonyl in ) increase solubility and polarity, contrasting with the electron-donating benzyloxy group. Boron-containing analogs () serve specialized roles in click chemistry, unlike the target compound’s protective-group utility.

Stereochemical Influence :

  • The S-configuration of the target compound contrasts with the R-isomer (), highlighting enantioselectivity’s role in biological activity.

Biological Activity :

  • Thiazole-containing analogs () demonstrated antimycobacterial activity (MIC values: 12.5–50 µg/mL against M. tuberculosis), suggesting that heterocyclic substituents can confer bioactivity absent in the target compound.

Biological Activity

(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid, also known by its CAS number 1956436-10-4, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol. It has a melting point ranging from 163°C to 165°C and a predicted boiling point of approximately 462.1°C . The compound exhibits a pKa value of around 2.25, indicating its acidic nature .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the amino group facilitates hydrogen bonding and electrostatic interactions with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, potentially influencing cellular processes such as signal transduction and metabolic regulation.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound could have neuroprotective properties, possibly acting as an inhibitor of certain enzymes involved in neurodegenerative diseases .
  • Antioxidant Activity : There is evidence to suggest that it may function as an antioxidant, helping to scavenge reactive oxygen species (ROS) and mitigate oxidative stress in cells .
  • Inhibition of Enzymatic Activity : The compound may inhibit monoamine oxidase (MAO) activity, specifically MAO-B, which is significant in the context of treating neurological disorders such as Parkinson's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit specific enzymes related to neurotransmitter metabolism. For instance, it has shown potential as a selective inhibitor of MAO-B with an IC50 value indicating effective inhibition at low concentrations . Furthermore, toxicity assays on Vero cells indicated that the compound was non-toxic up to concentrations significantly higher than those needed for biological activity, suggesting a favorable safety profile for further development .

Case Studies

  • Neuroprotective Study : A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and maintained cellular viability compared to controls .
  • Enzyme Inhibition Study : Another study focused on the inhibitory effects of this compound on MAO-B and acetylcholinesterase (AChE). The findings revealed that it not only inhibited MAO-B but also showed moderate inhibition against AChE, suggesting potential applications in treating Alzheimer's disease .

Data Table

PropertyValue
Molecular FormulaC₁₇H₁₉NO₃
Molecular Weight285.34 g/mol
Melting Point163°C - 165°C
Boiling Point~462.1°C
pKa2.25
CAS Number1956436-10-4

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